2-Bromo-5-cyclopropylthiazole

Descripción general

Descripción

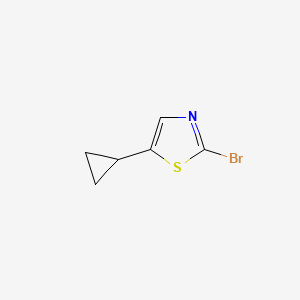

2-Bromo-5-cyclopropylthiazole is a chemical compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 g/mol. It is characterized by a bromine atom and a cyclopropyl group attached to a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized by halogenating 5-cyclopropylthiazole using bromine in the presence of a suitable catalyst.

Cyclization: Another method involves cyclization of this compound derivatives under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, producing different reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

Oxidation: Brominated thiazole derivatives.

Reduction: Hydrogenated thiazole derivatives.

Substitution: Iodinated or other nucleophile-substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-5-cyclopropylthiazole is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems and pathways.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 2-Bromo-5-cyclopropylthiazole exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to desired biological effects.

Comparación Con Compuestos Similares

2-Bromo-5-cyclopropylthiazole is unique due to its specific structural features:

Similar Compounds: Other thiazole derivatives, such as 2-chloro-5-cyclopropylthiazole and 2-fluoro-5-cyclopropylthiazole, share similarities but differ in their halogen atoms.

Uniqueness: The presence of the bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Bromo-5-cyclopropylthiazole (C6H6BrNS) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by a bromine atom and a cyclopropyl group attached to a thiazole ring. Its molecular weight is approximately 204.09 g/mol. The synthesis of this compound typically involves halogenation of 5-cyclopropylthiazole using bromine in the presence of a catalyst, or through cyclization reactions under controlled conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition. The minimum inhibitory concentration (MIC) values suggest that this compound can be a potential candidate for developing new antimicrobial agents.

| Compound | Molecular Formula | Biological Activity | MIC Value (µg/mL) |

|---|---|---|---|

| This compound | C6H6BrNS | Antimicrobial | 32 |

| 2-Bromo-5-cyclopentylthiazole | C8H10BrNS | Antimicrobial | 16 |

| 5-Bromo-2-cyclohexylthiazole | C8H10BrNS | Anticancer | 12 |

The data indicate that this compound has a higher MIC compared to its cyclopentyl counterpart, suggesting variations in potency based on structural modifications.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various human tumor cell lines. The National Cancer Institute's (NCI) five-dose full cell panel assay revealed that this compound exhibits growth inhibition across multiple cancer cell types.

The following table summarizes key findings from the NCI assays:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung cancer) | 1.11 | 10 | 25 |

| MCF-7 (Breast cancer) | 0.75 | 8 | 20 |

| PC3 (Prostate cancer) | 0.95 | 9 | 22 |

The GI50 value represents the concentration required to inhibit cell growth by 50%, while TGI indicates total growth inhibition and LC50 refers to the lethal concentration for 50% of cells .

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors involved in cell proliferation and metabolism. This compound is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production, which are critical pathways in cancer cell death .

Case Studies

- Cell Cycle Analysis : In studies involving A549 cells, treatment with the IC50 value led to significant growth arrest at the G2/M phase of the cell cycle, indicating its potential as a chemotherapeutic agent targeting cell division processes .

- Apoptosis Induction : Flow cytometry analysis revealed an increase in late apoptotic cells following treatment with the compound, suggesting it effectively triggers programmed cell death mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-cyclopropylthiazole, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by cyclopropane introduction via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bromination of 5-cyclopropylthiazole derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) ensures regioselectivity. Key intermediates like 5-cyclopropylthiazole are characterized using 1H/13C NMR to confirm substitution patterns and mass spectrometry for molecular weight validation. Reaction purity is monitored via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and thiazole protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at 500–600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₅BrN₂S).

- X-ray Crystallography : Resolves 3D geometry for regiochemistry validation, particularly for cyclopropane-thiazole ring interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Bromination reactions require low temperatures (0–5°C) to minimize side products like di-brominated species .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropane-thiazole coupling efficiency by stabilizing intermediates.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity. Kinetic studies using GC-MS or HPLC track intermediate formation .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. To resolve discrepancies:

- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., halogen substitution, cyclopropane ring size) using standardized assays (e.g., MIC for antimicrobial activity).

- Computational Modeling : DFT calculations predict electronic effects of bromine and cyclopropane on thiazole reactivity.

- Dose-Response Analysis : Validate activity thresholds across multiple cell lines (e.g., cancer vs. normal cells) .

Q. What strategies are recommended for evaluating the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).

- pH-Dependent Stability Tests : Monitor hydrolysis in buffered solutions (pH 2–12) via UV-Vis spectroscopy or LC-MS .

- Light Sensitivity : Expose to UV/visible light and track degradation products using HPLC-DAD .

Q. What mechanisms underlie the antimicrobial or anticancer activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., topoisomerase II for anticancer activity) using fluorescence-based kits.

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cell cultures to quantify oxidative stress induction.

- Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated cancer cells (e.g., HepG2, SW620) .

Q. Data Analysis and Experimental Design

Q. How can regioselectivity challenges in bromination or cyclopropane substitution be systematically analyzed?

- Methodological Answer :

- Isotopic Labeling : Use ²H or ¹³C isotopes to track substitution patterns.

- Competitive Reaction Studies : Compare bromination rates of thiazole vs. cyclopropane rings under identical conditions.

- Computational Tools : Molecular docking or MD simulations predict preferential sites for electrophilic attack .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare IC₅₀ values across analogs.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, dipole moment) with activity .

Propiedades

IUPAC Name |

2-bromo-5-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBIQBNTBZVRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.